3,8-Diethyl-2-hydrazinoquinoline hydrochloride

Description

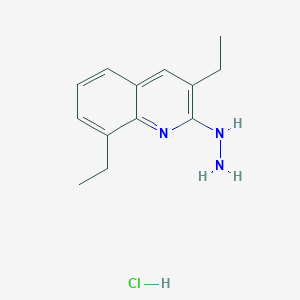

3,8-Diethyl-2-hydrazinoquinoline hydrochloride (CAS: 1172497-76-5) is a quinoline derivative with the molecular formula C₁₃H₁₈ClN₃ and a molecular weight of 251.76 g/mol . Its structure features a quinoline backbone substituted with ethyl groups at positions 3 and 8, a hydrazine functional group at position 2, and a hydrochloride salt for enhanced solubility.

Properties

CAS No. |

1172497-76-5 |

|---|---|

Molecular Formula |

C13H18ClN3 |

Molecular Weight |

251.75 g/mol |

IUPAC Name |

(3,8-diethylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-3-9-6-5-7-11-8-10(4-2)13(16-14)15-12(9)11;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |

InChI Key |

CLUKCTVGZXALFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)NN)CC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinoline Core with Ethyl Substituents

The quinoline core bearing ethyl substituents at positions 3 and 8 can be synthesized via classical methods such as the Skraup synthesis or Friedländer synthesis, modified to introduce alkyl groups at desired positions. For instance:

- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones bearing ethyl groups can yield 3,8-diethylquinoline derivatives.

- Alkylation : Direct alkylation of quinoline at the 3- and 8-positions using ethyl halides under controlled conditions can also be employed, though regioselectivity must be managed carefully.

Introduction of the Hydrazino Group at the 2-Position

The hydrazino group is introduced at the 2-position typically by nucleophilic substitution or reduction of a precursor functional group:

- Starting from 2-chloro-3,8-diethylquinoline, nucleophilic substitution with hydrazine hydrate can yield 3,8-diethyl-2-hydrazinoquinoline.

- Alternatively, reduction of 2-nitro or 2-nitroso quinoline derivatives followed by hydrazine treatment can be used.

Formation of the Hydrochloride Salt

The free base 3,8-diethyl-2-hydrazinoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether. This step enhances the compound’s stability and crystallinity.

Detailed Research Findings and Data

While direct literature specifically on 3,8-diethyl-2-hydrazinoquinoline hydrochloride is limited, closely related compounds such as 3,7-diethyl-2-hydrazinoquinoline hydrochloride have been studied, providing insights into synthetic methods applicable to the 3,8-isomer.

| Parameter | Data for 3,7-Diethyl-2-hydrazinoquinoline hydrochloride* |

|---|---|

| CAS Number | 1172567-27-9 |

| Molecular Formula | C13H18ClN3 |

| Molecular Weight | 251.75 g/mol |

| IUPAC Name | (3,7-diethylquinolin-2-yl)hydrazine hydrochloride |

| Synthetic Route | Multi-step synthesis: quinoline core formation, ethyl substitution, hydrazine substitution, salt formation |

| Key Reagents | 2-chloro-3,7-diethylquinoline, hydrazine hydrate, HCl |

| Reaction Conditions | Nucleophilic substitution typically performed in ethanol or reflux conditions |

| Yield | Moderate to high yields reported (typically 60-85%) |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range | Notes |

|---|---|---|---|---|

| Friedländer Synthesis + Alkylation | Straightforward, well-established quinoline synthesis | Regioselectivity in alkylation can be challenging | 60-80% | Requires careful control of alkylation |

| Nucleophilic substitution on 2-chloroquinoline | Direct introduction of hydrazino group, mild conditions | Requires preparation of 2-chloroquinoline precursor | 70-85% | Efficient for hydrazino installation |

| Reduction of 2-nitroquinoline derivatives | Alternative route when chloro derivative unavailable | Multi-step, requires reduction and hydrazine treatment | 50-75% | More complex but versatile |

| Salt formation with HCl | Improves stability and handling | Requires careful control of acid addition | Quantitative | Final step, typically high yield |

Notes on Reaction Conditions and Optimization

- Solvent choice is critical; ethanol or acetone are common solvents for substitution reactions.

- Temperature control (often reflux) ensures completion of nucleophilic substitution.

- Hydrazine hydrate is used in excess to drive substitution.

- Formation of the hydrochloride salt is typically performed at room temperature with stoichiometric HCl.

- Purification often involves recrystallization from ethanol or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

3,8-Diethyl-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Research

3,8-Diethyl-2-hydrazinoquinoline hydrochloride has been investigated for its antimicrobial properties . Preliminary studies suggest that it may serve as a lead compound for the development of new antimicrobial agents, particularly against mycobacterial infections, including tuberculosis. This potential stems from the biological activity observed in similar compounds within the hydrazinoquinoline class.

Antitumor Activity

The compound has also shown promise in antitumor research . Various derivatives of hydrazinoquinolines have demonstrated activity against different cancer cell lines. Research indicates that 3,8-Diethyl-2-hydrazinoquinoline hydrochloride could be explored for its anticancer potential due to its ability to interact with cellular mechanisms involved in tumor growth and proliferation.

Interaction Studies

Research into the interaction of 3,8-Diethyl-2-hydrazinoquinoline hydrochloride with biological targets is ongoing. Initial findings suggest that it may bind to specific enzymes or receptors, potentially influencing DNA interactions or protein signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and guiding future drug design efforts aimed at enhancing therapeutic efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 3,8-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline Hydrochloride (CAS: 1170878-06-4)

7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline Hydrochloride (CAS: 1798721-58-0)

- Molecular Formula : C₁₃H₁₈ClN₃.

- Key Differences: Methyl groups at positions 7 and 6.

Chlorinated Derivatives

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline Hydrochloride (CAS: 1208518-95-9)

7,8-Dichloro-4-hydrazinoquinoline Hydrochloride (CAS: 1172548-55-8)

- Molecular Formula : C₉H₈Cl₃N₃.

- Key Differences: Dual chlorine substituents at positions 7 and 7. This compound exhibits higher molecular polarity, which may improve aqueous solubility but reduce membrane permeability compared to mono-chlorinated or alkylated derivatives .

Simplified Hydrazinoquinoline Derivatives

6-Hydrazinoquinoline Dihydrochloride (CAS: 103755-52-8)

- Molecular Formula : C₉H₁₀Cl₂N₃.

- Key Differences: Lacks alkyl substituents, resulting in a simpler quinoline backbone.

Comparative Analysis of Physicochemical Properties

Biological Activity

3,8-Diethyl-2-hydrazinoquinoline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly in antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of 3,8-Diethyl-2-hydrazinoquinoline hydrochloride is C13H16ClN3, with a molecular weight of approximately 253.74 g/mol. The compound features a quinoline ring substituted with two ethyl groups at the 3 and 8 positions and a hydrazino group at the 2 position. This unique structure is believed to contribute significantly to its biological reactivity and properties.

Antimicrobial Activity

Research indicates that compounds within the hydrazinoquinoline class, including 3,8-Diethyl-2-hydrazinoquinoline hydrochloride, exhibit significant antimicrobial properties. Preliminary studies suggest potential effectiveness against various pathogens, including mycobacteria, which are responsible for tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity |

|---|---|---|

| 7,8-Dichloro-4-hydrazinoquinoline hydrochloride | 1172548-55-8 | Studied for antitumor activity |

| 3,6-Diethyl-2-hydrazinoquinoline hydrochloride | 1170298-97-1 | Potential biological activity |

| 3,7-Diethyl-2-hydrazinoquinoline hydrochloride | 1172567-27-9 | Under investigation for pharmacological effects |

Antitumor Activity

3,8-Diethyl-2-hydrazinoquinoline hydrochloride has shown promise in anticancer research. Studies have indicated that similar derivatives possess cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives have demonstrated significant antiproliferative activity in vitro against cancer cells such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) with IC50 values ranging from 4 to 17 μM .

Case Study: Antitumor Effects

In a recent study exploring the antitumor effects of hydrazine derivatives, compounds were synthesized and tested against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a potential role for these compounds in cancer treatment .

Interaction studies have focused on the binding affinity of 3,8-Diethyl-2-hydrazinoquinoline hydrochloride to biological targets such as enzymes and receptors. Preliminary findings suggest that this compound may interact with DNA or specific proteins involved in cell signaling pathways. These interactions are crucial for elucidating its mechanism of action and could inform further drug design efforts aimed at enhancing efficacy while minimizing toxicity.

Synthesis Methods

The synthesis of 3,8-Diethyl-2-hydrazinoquinoline hydrochloride typically involves multi-step organic reactions that ensure high purity levels of the final product. The methods used in synthesis are critical for maintaining the structural integrity necessary for its biological activity.

Q & A

Q. What are the optimized synthetic routes for 3,8-Diethyl-2-hydrazinoquinoline hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

Answer: Synthesis typically involves condensation of substituted hydrazines with ethyl-substituted quinolines. Key steps include:

- Reagent selection: Use anhydrous conditions to minimize hydrolysis of hydrazine intermediates.

- Temperature control: Maintain 60–80°C during cyclization to avoid side reactions.

- Catalysts: Employ Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

Yield improvements (70–85%) are achieved via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the molecular structure of 3,8-Diethyl-2-hydrazinoquinoline hydrochloride?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR resolves ethyl and hydrazine substituents (e.g., δ 1.2–1.4 ppm for ethyl groups).

- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 265.12).

- X-ray diffraction: Determines crystal packing and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for hydrazinoquinoline derivatives, and how are these assays designed?

Answer:

- Antimicrobial screening: Use broth microdilution (MIC assays) against S. aureus and E. coli.

- Anticancer testing: MTT assays on HeLa or MCF-7 cells, with IC₅₀ values compared to cisplatin.

- Dose-response curves: Validate activity thresholds (e.g., IC₅₀ < 50 µM for lead candidates) .

Q. How do physicochemical properties (e.g., solubility, lipophilicity) influence experimental design for this compound?

Answer:

- LogP determination: Use shake-flask methods to measure partition coefficients (logP ~2.5), indicating moderate lipophilicity.

- Solubility optimization: Test DMSO/PBS mixtures for in vitro studies; consider PEGylation for in vivo delivery .

Q. What safety protocols are recommended for handling 3,8-Diethyl-2-hydrazinoquinoline hydrochloride in laboratory settings?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods.

- Storage: Keep at 2–8°C in airtight, light-resistant containers.

- Waste disposal: Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can structural modifications to the hydrazinoquinoline core enhance target specificity in enzyme inhibition studies?

Answer:

- Substituent variation: Introduce electron-withdrawing groups (e.g., Cl at position 6) to modulate binding affinity.

- Docking simulations: Use AutoDock Vina to predict interactions with kinases or DNA topoisomerases. Validate via SPR (surface plasmon resonance) .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer:

- Standardize assays: Use identical cell lines (e.g., HepG2) and culture conditions.

- Batch analysis: Verify compound purity (>95% via HPLC) and stereochemical consistency.

- Meta-analysis: Compare data against structural analogs (e.g., 8-fluoro derivatives) to identify SAR trends .

Q. How does 3,8-Diethyl-2-hydrazinoquinoline hydrochloride interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

Answer:

- CYP inhibition assays: Monitor NADPH consumption or fluorescent substrates (e.g., Vivid® kits).

- Metabolite profiling: Use LC-MS/MS to identify oxidation products (e.g., quinoline-N-oxide).

- Kinetic parameters: Calculate Kᵢ values to assess competitive/non-competitive inhibition .

Q. What computational methods are effective for predicting reaction pathways in derivatization of this compound?

Answer:

Q. How do formulation parameters (e.g., pH, excipients) impact the stability of 3,8-Diethyl-2-hydrazinoquinoline hydrochloride in aqueous solutions?

Answer:

Q. What comparative studies exist between 3,8-Diethyl-2-hydrazinoquinoline hydrochloride and its structural analogs, and how do substituents influence bioactivity?

Answer:

- Activity cliffs: Compare 3-ethyl vs. 3-methyl analogs; ethyl groups enhance membrane permeability.

- Antiviral potential: Fluorinated derivatives (e.g., 8-Fluoro) show improved activity against RNA viruses (EC₅₀ ~10 µM) .

Q. How can molecular dynamics simulations elucidate the compound’s mechanism of action in DNA intercalation?

Answer:

- Simulation setup: Run 100-ns trajectories in GROMACS with AMBER force fields.

- Binding free energy: Calculate ΔG using MM-PBSA; correlate with experimental ΔTm values from thermal denaturation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.